molecular formula C39H47N3O4 B11952686 2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- CAS No. 32180-77-1

2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-

Cat. No.: B11952686
CAS No.: 32180-77-1
M. Wt: 621.8 g/mol
InChI Key: KONWYIUWNVFTHQ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core, an azo linkage, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent functionalization. Key steps include:

    Naphthalene Functionalization: Introduction of the carboxamide group to the naphthalene ring.

    Azo Coupling: Formation of the azo linkage by coupling 2-acetylphenyl with the naphthalene derivative.

    Phenoxy Butylation: Attachment of the 2,4-bis(1,1-dimethylpropyl)phenoxy group to the butyl chain.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques are crucial to obtaining the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring and the phenoxy groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced azo compounds.

    Substitution Products: Various substituted naphthalene and phenoxy derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo linkage and hydroxyl group play significant roles in its reactivity. The compound can form hydrogen bonds, participate in electron transfer reactions, and interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)
  • 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the naphthalene ring and phenoxy groups.
  • Reactivity: Variations in reactivity due to different functional groups.
  • Applications: Unique applications based on specific structural features and reactivity profiles.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

CAS No.

32180-77-1

Molecular Formula

C39H47N3O4

Molecular Weight

621.8 g/mol

IUPAC Name

4-[(2-acetylphenyl)diazenyl]-N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C39H47N3O4/c1-8-38(4,5)27-20-21-35(32(24-27)39(6,7)9-2)46-23-15-14-22-40-37(45)31-25-34(29-17-10-11-18-30(29)36(31)44)42-41-33-19-13-12-16-28(33)26(3)43/h10-13,16-21,24-25,44H,8-9,14-15,22-23H2,1-7H3,(H,40,45)

InChI Key

KONWYIUWNVFTHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4C(=O)C)O)C(C)(C)CC

Origin of Product

United States

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